molecular formula C24H47O2- B1234217 Lignocerate CAS No. 46927-71-3

Lignocerate

Cat. No. B1234217
CAS RN: 46927-71-3
M. Wt: 367.6 g/mol
InChI Key: QZZGJDVWLFXDLK-UHFFFAOYSA-M
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Description

Lignoceric acid, also known as tetracosanoic acid, is a saturated fatty acid with the formula C23H47COOH . It is found in wood tar, various cerebrosides, and in small amounts in most natural fats . The fatty acids of peanut oil contain small amounts of lignoceric acid (1.1% – 2.2%) . This fatty acid is also a byproduct of lignin production .


Synthesis Analysis

The synthesis of Lignocerate, specifically its methyl ester form, has been studied using gas chromatography . The process involves the derivatization of fatty acids to their methyl esters, known as Fatty Acid Methyl Esters (FAMEs) . Two derivatization methods, acid and base esterification, were compared for their efficiency in converting fatty acids to their methyl esters .


Molecular Structure Analysis

The molecular structure of Lignocerate, specifically its methyl ester form, is represented by the formula C25H50O2 . The molecular weight is 382.6633 . The structure of Lignocerate has been studied using computer simulations, which showed that the molecules create a monolayer that did not include any gauche bond, meaning all molecules were effectively rigidly extended .


Chemical Reactions Analysis

The chemical reactions involving Lignocerate, specifically in the form of Fatty Acid Methyl Esters (FAMEs), have been studied using gas chromatography . The reactions are often done manually, but automated methods have been developed to improve column lifetime and robustness .


Physical And Chemical Properties Analysis

Lignocerate, in its methyl ester form, has a molecular weight of 382.6633 . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Renewable Substrates and Biofuels

Lignocelluloses, composed of materials like lignocerate, are extensively studied as renewable substrates for producing various biofuels such as ethanol, methane, hydrogen, and butanol. These biofuels are derived through various pretreatment methods developed to overcome the recalcitrant structure of lignocelluloses, which resist microbial and enzymatic attacks (Karimi & Taherzadeh, 2016).

Biomass Gasification and Power Generation

Lignocellulosic biomass is also used in power generation systems, such as a downdraft biomass gasification system coupled with an internal combustion engine. This provides a feasible solution for converting lignocellulosic biomass to electrical power, particularly beneficial for agricultural and rural applications (Lee, Balu, & Chung, 2013).

Nanocellulosic Materials

The nano-materials derived from lignocelluloses, such as nanocellulose, have gained attention for their wide array of applications. Nanocelluloses possess properties like renewability, low toxicity, biocompatibility, and biodegradability, making them ideal for various fields including materials science and biotechnology (Mondal, 2017).

Bioresource Utilization and Data Analysis

The LignoCel Platform represents an innovative approach in bioresource utilization. It is a tailor-made database for lignocellulose data, assisting scientists in investigating relationships like cellulose structure and water uptake, crucial for efficient bioresource utilization (Ling, Driemeier, & C. Junior, 2012).

Lignin Extraction and Characterization

Lignin, a major component of lignocellulose, is explored for its potential in producing chemicals and biomaterials. Its extraction from different biomass resources, followed by characterization, is key to utilizing it for applications like phenolic systems (Watkins et al., 2015).

Biochar and Environmental Management

Biochar, derived from lignocellulosic biomass, is studied for its role in environmental management. It has applications in mitigating greenhouse gas emissions, pollution control, and understanding its potential negative impacts, providing comprehensive insights into the environmental aspects of biochar utilization (Zhang et al., 2019).

properties

IUPAC Name

tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZGJDVWLFXDLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420121
Record name tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetracosanoate

CAS RN

46927-71-3
Record name tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lignocerate
Reactant of Route 2
Lignocerate
Reactant of Route 3
Lignocerate
Reactant of Route 4
Lignocerate
Reactant of Route 5
Lignocerate
Reactant of Route 6
Reactant of Route 6
Lignocerate

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